3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) is a heterocyclic building block defined by a 1,2,4-thiadiazole core bearing a 4-chlorophenyl group at position 3 and a primary amine at position It is a solid with a melting point of 183–185 °C and a computed XLogP3 of 1.9. As a scaffold, it belongs to the 1,2,4-thiadiazole class, which is recognized for its electrophilic cysteine-trapping warhead potential.

Molecular Formula C8H6ClN3S
Molecular Weight 211.67 g/mol
CAS No. 19922-07-7
Cat. No. B024949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine
CAS19922-07-7
Synonyms5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole
Molecular FormulaC8H6ClN3S
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NSC(=N2)N)Cl
InChIInChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
InChIKeyIUSHKZWNRIGLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7): Core Physicochemical Identity and Comparator Landscape


3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) is a heterocyclic building block defined by a 1,2,4-thiadiazole core bearing a 4-chlorophenyl group at position 3 and a primary amine at position 5. It is a solid with a melting point of 183–185 °C and a computed XLogP3 of 1.9 [1]. As a scaffold, it belongs to the 1,2,4-thiadiazole class, which is recognized for its electrophilic cysteine-trapping warhead potential [2]. Its closest procurement-relevant analogs differ only in the para-substituent on the phenyl ring: the unsubstituted phenyl analog (CAS 17467-15-1), the 4-fluoro analog (CAS 874356-96-4), the 4-bromo analog (CAS 1153976-85-2), and the 4-methyl analog (CAS 898651-92-8).

Why 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine Cannot Be Trivially Replaced by In-Class Analogs


Generic substitution within the 3-aryl-1,2,4-thiadiazol-5-amine series is scientifically unsound because the para-substituent on the phenyl ring dictates the compound's lipophilicity, electronic character, and solid-state properties—each of which governs downstream performance in synthesis, purification, and biological target engagement. For example, replacing the chlorine atom of the target compound with a hydrogen (unsubstituted phenyl analog, XLogP3 = 1.3) reduces lipophilicity by ~0.6 log units, which can drastically alter membrane permeability and metabolic stability [1]. Conversely, switching to a bromine atom (XLogP3 = 2.0) adds significant molecular weight (256.12 vs. 211.67 g/mol) without a proportional gain in hydrogen-bonding capacity, potentially compromising ligand efficiency [2]. These physicochemical differences mean that SAR datasets, crystallization protocols, and synthetic routes optimized for the 4-chlorophenyl derivative are not translatable to its analogs without re-optimization [3].

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Balanced LogP for Drug-Likeness

The target compound's computed XLogP3 of 1.9 places it within the optimal range for oral bioavailability (Lipinski's Rule of Five recommends LogP ≤5) while providing sufficient lipophilicity for membrane permeation. In contrast, the unsubstituted phenyl analog (XLogP3 = 1.3) and 4-fluoro analog (XLogP3 = 1.4) are significantly less lipophilic, potentially reducing passive membrane diffusion [1]. The 4-bromo analog (XLogP3 = 2.0) is marginally more lipophilic but carries a substantial molecular weight penalty, raising the risk of poor solubility and off-target binding [2]. The 4-chloro substituent thus occupies a 'Goldilocks' position in lipophilicity space among the commonly available analogs.

Lipophilicity Drug-likeness Physicochemical profiling

Melting Point Differentiation for Purification and Formulation

The target compound exhibits a melting point of 183–185 °C, which is approximately 30 °C higher than that of the unsubstituted phenyl analog (152–156 °C) . This elevated melting point, attributable to the polarizable chlorine atom enhancing crystal lattice energy, provides a wider thermal operating window for recrystallization and hot-filtration purification steps. For kilogram-scale procurement and downstream processing, a higher-melting intermediate reduces the risk of oiling out during workup and simplifies drying protocols.

Solid-state properties Purification Crystallization

Molecular Weight and Ligand Efficiency Considerations

With a molecular weight of 211.67 g/mol, the target compound sits comfortably within the fragment-like space (MW <250 Da) while carrying a heavy halogen atom. The 4-bromo analog (256.12 g/mol) is 44.45 g/mol heavier but contributes only an additional 0.1 XLogP3 unit and no additional hydrogen-bonding capacity, resulting in poorer ligand efficiency metrics [1]. The 4-fluoro analog (195.22 g/mol) is lighter but also significantly less lipophilic (XLogP3 = 1.4). The 4-chloro-substituted compound thus offers the best balance of halogen-driven potency enhancement (via sigma-hole interactions) and fragment-like physicochemical properties [2].

Molecular weight Ligand efficiency Fragment-based drug design

Electrophilic Warhead Potential: 1,2,4-Thiadiazole as a Cysteine-Trapping Scaffold

The 1,2,4-thiadiazole ring system is an established electrophilic warhead for covalent targeting of cysteine residues in proteins. Unlike its 1,3,4-thiadiazole regioisomers, the 1,2,4-thiadiazole core positions the sulfur atom adjacent to an imine-like nitrogen, creating a tunable electrophilic center. The 4-chlorophenyl substituent at position 3 modulates this electrophilicity through inductive electron withdrawal, while the 5-amine provides a synthetic handle for further derivatization [1]. The unsubstituted phenyl analog, lacking the electron-withdrawing chlorine, is expected to exhibit reduced electrophilic reactivity at the thiadiazole ring. Quantitative kinetic studies on analogous 1,2,4-thiadiazoles have demonstrated second-order rate constants (k_inact/K_I) in the range of 10²–10⁴ M⁻¹s⁻¹ against cysteine proteases, with electron-withdrawing aryl substituents increasing reactivity [2].

Covalent inhibitors Cysteine targeting Electrophilic warhead

Availability and Purity Profile Across Commercial Suppliers

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine is stocked by multiple major laboratory chemical suppliers (Thermo Scientific/Alfa Aesar, AK Scientific, CymitQuimica, Apollo Scientific) with a standard purity specification of ≥95% or 96%, and sample quantities starting at 250 mg . This multi-supplier redundancy reduces procurement risk. In comparison, the 4-bromo analog is less widely listed among major Western suppliers, and the 4-methyl analog is primarily available through specialty catalog companies. The broader commercial footprint of the 4-chloro derivative reflects its validated utility as a building block in published medicinal chemistry programs, offering procurement reliability for ongoing research projects.

Commercial availability Purity benchmarking Supply chain reliability

Optimal Application Scenarios for 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine Based on Differentiation Evidence


Fragment-Based Covalent Inhibitor Library Design

With a molecular weight of 211.67 g/mol, balanced XLogP3 of 1.9, and the electrophilic 1,2,4-thiadiazole core, this compound is ideally suited as a fragment for covalent screening libraries targeting cysteine-dependent enzymes (e.g., cysteine proteases, deubiquitinases, or viral proteases). The 4-chloro substituent enhances electrophilicity (Hammett σₚ = +0.23) without the excessive bulk or metabolic instability of bromine, supporting efficient hit elaboration [1][2].

Medicinal Chemistry Scaffold for Lead Optimization

The 5-amine group serves as a versatile synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid diversification at a vector projected away from the thiadiazole core. The chlorine atom can additionally participate in halogen-bonding interactions with target protein backbone carbonyls. The compound's balanced lipophilicity (XLogP3 = 1.9) means that elaborated analogs are likely to remain within drug-like property space, reducing late-stage attrition [1].

Crystallography and Biophysical Assay Probe Synthesis

The compound's elevated melting point (183–185 °C) and solid-state stability facilitate storage, weighing, and handling for reproducible biophysical assay preparation (SPR, ITC, TSA). It can be used directly as a starting material for synthesizing tool compounds for X-ray crystallography soaking experiments targeting cysteine-containing proteins. The chlorine atom provides anomalous scattering signal for crystallographic phasing, offering a practical advantage over the fluorine analog in structural biology workflows [1][2].

Agrochemical Lead Discovery Intermediate

The 1,2,4-thiadiazole scaffold has precedent in fungicidal and herbicidal chemistry. The 4-chlorophenyl substitution pattern (common in agrochemical active ingredients such as chlorothalonil analogs) combined with the reactive 5-amine handle makes this compound a strategic intermediate for synthesizing focused libraries targeting fungal histone acetyltransferases (e.g., Rtt109) or plant-pathogen-specific enzymes [1][2].

Technical Documentation Hub

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